3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid
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Description
3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid , also known by its IUPAC name 3-((2-methoxynicotinamido)methyl)benzoic acid , is a chemical compound with the molecular formula C₁₅H₁₄N₂O₄ . Its molecular weight is approximately 286.29 g/mol . The compound features a benzene ring substituted with a formamido group and a chloropyridine moiety.
Synthesis Analysis
The synthesis of this compound involves the reaction of (2-chloro-4-pyridinyl)methanol with 4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid . The specific synthetic pathway and conditions would require further investigation, but this compound is likely prepared through a series of carefully controlled reactions in a laboratory setting .
Molecular Structure Analysis
The molecular structure of 3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid consists of a benzene ring attached to a carboxylic acid group. The formamido group is linked to the benzene ring via a methylene bridge. The chloropyridine substituent adds complexity to the structure. The 3D representation of the molecule reveals its spatial arrangement and bond angles .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including acid-base reactions, esterification, and nucleophilic substitutions. Further studies are needed to explore its reactivity with other functional groups and potential applications .
Physical And Chemical Properties Analysis
Mechanism of Action
The specific mechanism of action for 3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid remains an area of research. It could potentially interact with biological targets, enzymes, or receptors. Investigating its binding affinity and cellular effects would provide insights into its pharmacological properties .
Safety and Hazards
properties
IUPAC Name |
3-[[(2-chloropyridine-4-carbonyl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-12-7-10(4-5-16-12)13(18)17-8-9-2-1-3-11(6-9)14(19)20/h1-7H,8H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUDDUUAWRKOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid |
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